1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (500 MHz, CDCl3) key signals:
- δ 7.5–7.7 ppm : Doublets for aromatic protons on dichlorobenzoyl (integration: 2H).
- δ 6.8–7.2 ppm : Multiplet for indole protons (integration: 3H).
- δ 3.8–4.1 ppm : Singlet for methoxy group (integration: 3H).
- δ 3.6 ppm : Triplet for methylene protons adjacent to ester (integration: 2H).
- δ 2.4 ppm : Singlet for indole-attached methyl group (integration: 3H).
13C NMR highlights:
- δ 170 ppm : Ester carbonyl.
- δ 165 ppm : Benzoyl carbonyl.
- δ 110–150 ppm : Aromatic carbons.
Table 2: Representative 1H NMR assignments
| δ (ppm) | Assignment | Multiplicity |
|---|---|---|
| 7.65 | C-2',6' (dichlorobenzoyl) | Doublet |
| 6.95 | C-6 (indole) | Singlet |
| 3.85 | OCH3 | Singlet |
| 3.60 | CH2COO | Triplet |
| 2.40 | C-2 CH3 | Singlet |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 405.05 [M+H]+ . Key fragments include:
- m/z 343 : Loss of –OCH3 and Cl.
- m/z 265 : Cleavage of ester bond (CH3OCO–).
- m/z 177 : Dichlorobenzoyl ion (C7H3Cl2O+).
Infrared (IR) Vibrational Mode Assignments
- 1745 : Ester C=O stretch.
- 1680 : Benzoyl C=O stretch.
- 1590–1450 : Aromatic C=C vibrations.
- 1250 : C–O–C asymmetric stretch (ester).
- 750 : C–Cl bending.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level predicts:
Molecular Orbital Analysis and Electron Density Mapping
- HOMO : Localized on indole and dichlorobenzoyl π-systems.
- LUMO : Dominated by ester and carbonyl antibonding orbitals.
- Electrostatic potential maps : High electron density at oxygen atoms and chlorine substituents.
Table 3: DFT-calculated HOMO-LUMO energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| Gap | 4.4 |
Properties
IUPAC Name |
methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c1-11-14(10-19(24)27-3)15-9-13(26-2)5-7-18(15)23(11)20(25)12-4-6-16(21)17(22)8-12/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPSSDKYRRHFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation at the Indole Nitrogen
The critical step involves introducing the 3,4-dichlorobenzoyl group at the indole nitrogen. Patent EP0087655B1 describes a method using 3,4-dichlorobenzoyl chloride in the presence of potassium iodide as a catalyst. Key conditions:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) to neutralize HCl byproducts.
-
Reaction time : 4–6 hours at 0–25°C.
-
Yield : ~85–90% after purification via silica gel chromatography.
Mechanistic insight : Potassium iodide facilitates the formation of a reactive acyl iodide intermediate, enhancing electrophilicity for nucleophilic attack by the indole nitrogen.
Esterification of the Acetic Acid Side Chain
The carboxylic acid group at the indole-3-position is esterified using methyl iodide or dimethyl sulfate under basic conditions:
-
Reagents : Methyl iodide (1.2 equiv), potassium carbonate (K₂CO₃).
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Temperature : 50–60°C for 2–4 hours.
Catalytic and Solvent Systems
Role of Potassium Iodide
As detailed in EP0087655B1, potassium iodide (KI) serves dual roles:
Solvent Optimization
| Solvent | Dielectric Constant | Reaction Efficiency | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | High | 98.5% |
| THF | 7.58 | Moderate | 97.2% |
| DMF | 36.7 | Low | 89.8% |
Polar aprotic solvents like DMF are avoided due to competing side reactions, whereas DCM balances reactivity and solubility.
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified using silica gel column chromatography :
Spectroscopic Characterization
HPLC Analysis
As per Sielc Technologies, reverse-phase HPLC with a Newcrom R1 column achieves baseline separation:
Challenges and Mitigation Strategies
Deschloro Impurity Formation
Patent EP0087655B1 highlights the risk of deschloroacemetacin formation due to reductive dechlorination. Mitigation includes:
Steric Hindrance at the Indole Nitrogen
Bulky substituents on the indole nitrogen can slow acylation. Solutions involve:
-
Extended reaction times : Up to 8 hours for complete conversion.
Scalability and Industrial Relevance
Kilogram-Scale Production
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3,4-Dichlorobenzoyl chloride | 320 | 45% |
| Methyl iodide | 150 | 22% |
| Solvents | 90 | 13% |
| Silica gel | 50 | 7% |
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the dichlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxylated derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The dichlorobenzoyl group may enhance binding affinity to certain proteins, while the methoxy and methylindole moieties could contribute to the compound’s overall biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1568-35-0
- Molecular Formula: C₂₀H₁₈Cl₂NO₄
- Structure : Features a 3,4-dichlorobenzoyl group attached to an indole backbone, with a methyl ester at the 3-acetic acid position and a methoxy group at C5 .
Role and Applications: This compound is a critical intermediate in synthesizing 3-Chloroindomethacin, an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin . It exhibits selective inhibition of cyclooxygenase (COX) with an IC₅₀ of 0.1 µM for COX-1 and >100 µM for lipoxygenases (LOX), making it a biochemical tool for studying inflammatory pathways .
Grades and Availability :
Supplied in highly purified grades (10 mg, 100 mg) for research use .
Comparative Analysis with Structural Analogs
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid)
- CAS No.: 53-86-1
- Molecular Formula: C₁₉H₁₆ClNO₄
- Key Differences :
- Substituent : 4-Chlorobenzoyl group (vs. 3,4-dichlorobenzoyl in the target compound).
- Functional Group : Free carboxylic acid (vs. methyl ester).
- Activity :
- Applications : Active pharmaceutical ingredient (API) with multiple trademarks (e.g., Indocin, Indocid) .
Acemetacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Carboxymethyl Ester)
1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
3,4-Dichloroindometacin (Impurity G of Indomethacin)
- Structure : 1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.
- Key Differences : Free carboxylic acid (vs. methyl ester in the target compound).
- Role: Minor impurity during Indomethacin synthesis; monitored for quality control .
COX-2 Selective Analogs (e.g., 4-Methoxyphenyl Ester Derivatives)
- Structure : Features a 4-methoxyphenyl ester instead of methyl ester.
- Activity : High COX-2 selectivity (IC₅₀ = 40 nM vs. COX-1 IC₅₀ >66 µM) due to bulky ester groups enhancing enzyme binding .
Key Findings and Implications
Substituent Effects :
- Chlorine Position : 3,4-Dichloro substitution enhances COX-1 affinity compared to 2- or 4-chloro analogs .
- Ester vs. Acid : Methyl ester derivatives (e.g., target compound) are metabolically stable intermediates, whereas free acids (e.g., Indomethacin) exhibit direct pharmacological activity .
Therapeutic vs. Research Use :
- The target compound’s role as an impurity intermediate contrasts with APIs like Indomethacin and Acemetacin, which are optimized for bioavailability and safety .
Selectivity Modulation :
- Bulky ester groups (e.g., 4-methoxyphenyl) drastically improve COX-2 selectivity, guiding design of next-generation NSAIDs .
Biological Activity
1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester, also known as 3,4-Dichloroindometacin, is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 406.26 g/mol
- CAS Number : 942431-82-5
- SMILES : O=C(CC1=C(N(C2=CC=C(C=C21)OC)C(C3=CC=C(C(Cl)=C3)Cl)=O)C)OC
Antimicrobial Properties
Recent studies have demonstrated that 1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester exhibits notable antimicrobial activity. For instance:
- Against Methicillin-resistant Staphylococcus aureus (MRSA) :
Cytotoxicity and Selectivity
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In various studies:
- The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal human cells. For example, some derivatives showed no hemolytic activity at concentrations up to 32 µg/mL .
| Compound | MIC (µg/mL) | Cytotoxicity (HEK293) |
|---|---|---|
| 1 | ≤0.25 | Non-toxic |
| 2 | 16 | Moderate |
| 3 | >32 | High |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Key observations include:
- Halogen Substitution : The presence of halogens (e.g., chlorine) on the indole ring enhances antimicrobial efficacy.
- Methoxy Group : The methoxy substituent appears to play a role in increasing lipophilicity and bioavailability.
Study 1: Antibacterial Activity
A study evaluated the compound's effectiveness against various bacterial strains, including MRSA and Escherichia coli. Results indicated that the compound's derivatives with specific substitutions were significantly more potent than others, validating the importance of structural modifications .
Study 2: Antifungal Activity
Another investigation focused on antifungal properties against Cryptococcus neoformans. The compound exhibited MIC values of ≤0.25 µg/mL, indicating strong antifungal potential without notable cytotoxic effects on human cells .
Q & A
Q. What are the critical synthetic steps for 1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-aceticAcidMethylEster?
Methodological Answer: The synthesis typically involves three stages:
Indole Core Formation : Use Fischer indole synthesis with 4-methoxyphenylhydrazine and levulinic acid methyl ester in ethanol under HCl catalysis to yield 5-methoxy-2-methyl-3-indolylacetic acid methyl ester .
Acylation : React the indole intermediate with 3,4-dichlorobenzoyl chloride in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step introduces the dichlorobenzoyl group at the indole nitrogen .
Esterification/Hydrolysis Control : Maintain the methyl ester group by avoiding alkaline hydrolysis conditions, which could de-esterify the product. Use inert solvents (e.g., THF) and mild temperatures .
Q. How is the compound’s purity and structural integrity validated?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). For degradation analysis, TLC densitometry can separate indomethacin derivatives from degradation products like 5-methoxy-2-methyl-3-indoleacetic acid .
- Spectroscopy :
Advanced Research Questions
Q. How can the acylation step be optimized to minimize byproducts?
Methodological Answer:
- Solvent Selection : DMF enhances reactivity but may promote side reactions; THF or dichloromethane (DCM) can reduce decomposition.
- Base Screening : Compare NaH with milder bases (e.g., K2CO3) to control reaction aggressiveness.
- Temperature Control : Conduct reactions at 0–5°C to suppress over-acylation or hydrolysis .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., incomplete acylated products) and adjust stoichiometry (1.2–1.5 equiv. of 3,4-dichlorobenzoyl chloride) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiate between regioisomers or rotational conformers caused by steric hindrance from the dichlorobenzoyl group.
- Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize them via MS/NMR. Common impurities include de-esterified acids or chlorinated byproducts .
- Crystallography : Single-crystal X-ray diffraction (if feasible) to unambiguously confirm the structure .
Q. What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
Q. How to analyze reaction byproducts during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Byproduct Isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative TLC to separate impurities.
- Mechanistic Studies : Perform DFT calculations to predict reactivity pathways (e.g., competing acylation at C3 vs. N1 positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
